The primary source of Azadirachtin, 3-O-deacetyl- is the neem tree. The seeds and leaves of this tree contain various bioactive compounds, with Azadirachtin being one of the most studied. The extraction process typically involves solvent extraction or cold pressing of neem seeds, followed by purification steps to isolate Azadirachtin from other components.
Azadirachtin is classified as a triterpenoid and more specifically as a limonoid. It is often categorized under botanical insecticides due to its efficacy against a wide range of pests while being relatively safe for non-target organisms, including humans and beneficial insects.
The synthesis of Azadirachtin, 3-O-deacetyl- can be achieved through several methods:
The extraction process typically involves:
Azadirachtin, 3-O-deacetyl- has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , and it has a molecular weight of approximately 428.56 g/mol.
The compound features:
Azadirachtin can undergo various chemical reactions:
The stability of Azadirachtin is influenced by environmental factors such as pH, temperature, and light exposure. Proper storage conditions are crucial for maintaining its efficacy as a pesticide.
Azadirachtin acts primarily as an insect growth regulator. Its mechanism includes:
Research indicates that Azadirachtin affects various insect species by binding to specific receptors involved in growth regulation, leading to developmental abnormalities and eventual mortality.
Studies have shown that Azadirachtin retains its activity for several months when stored properly but degrades rapidly when exposed to sunlight or high temperatures.
Azadirachtin, 3-O-deacetyl-, is widely used in agriculture as a natural pesticide due to its effectiveness against various pests such as aphids, whiteflies, and caterpillars. Its applications extend beyond agriculture into areas such as:
The tetranortriterpenoid biosynthetic pathway in Meliaceae represents an evolutionary innovation for chemical defense against herbivory. Genomic evidence indicates this pathway emerged ~18 million years ago following the geographic separation of Azadirachta indica (neem) and Melia azedarach (chinaberry) lineages, driven by the uplift of the Himalaya-Hengduan Mountains [4]. This allopatric speciation event resulted in a lineage-specific chromosomal inversion on chromosome 12 in neem, which disrupted recombination patterns and accelerated divergent evolution of secondary metabolite pathways [4]. The fundamental limonoid scaffold derives from the triterpene tirucalla-7,24-dien-3β-ol, synthesized via the conserved mevalonate (MVA) pathway. However, Meliaceae developed specialized oxidosqualene cyclases (OSCs) like AiOSC1 that channel 2,3-oxidosqualene toward tirucallol-type triterpenes instead of ubiquitous phytosterols [6] [7]. This evolutionary redirection created the molecular foundation for tetranortriterpenoid diversification.
Comparative phylogenomics reveals repeated gene family expansions in limonoid-producing species, particularly in cytochrome P450 (CYP450) and acyltransferase (BAHD-AT) clades responsible for downstream modifications. For instance, neem carries 14 γ-glutamyl transpeptidase (GGT) genes compared to a single copy in non-Meliaceae species, enabling biosynthesis of sulfur-containing volatiles that augment chemical defense [4]. The emergence of the 3-O-deacetylation pathway specifically in Azadirachta correlates with neem’s colonization of arid environments, suggesting selective pressure for enhanced insect resistance in ecologically stressful habitats [4] [8].
Table 1: Key Enzymes in Tetranortriterpenoid Evolution
Enzyme Class | Gene Identifier | Evolutionary Innovation | Biological Significance |
---|---|---|---|
Oxidosqualene cyclase | AiOSC1 | Neem-specific isoform | Channels 2,3-oxidosqualene to tirucallol instead of cycloartenol |
Cytochrome P450 | MaCYP71CD2 | Conserved in Meliaceae | Catalyzes 3-step oxidation of tirucallol to melianol |
BAHD acyltransferase | AiAT0635 | Inactivated in neem | Loss-of-function mutation enables accumulation of non-acetylated intermediates |
γ-Glutamyl transpeptidase | GGT cluster (14 genes) | Neem-specific expansion | Enables synthesis of sulfur-containing defense volatiles |
3-O-deacetylazadirachtin biosynthesis involves substrate-specific ester hydrolysis followed by selective re-acylation. Carboxylesterases (CXEs) catalyze the hydrolytic removal of the acetyl group at the C-3 position of azadirachtin A. Transcriptomic analyses identify cluster_10046 (annotated as a carboxylesterase) as highly expressed in neem fruits, demonstrating 27-fold higher expression compared to leaves [7]. Molecular docking simulations confirm this enzyme’s catalytic triad (Ser-His-Asp) positions optimally to hydrolyze the C-3 acetate ester bond without disrupting adjacent functional groups [7].
The deacetylation reaction generates 3-O-deacetylazadirachtin as both an endpoint metabolite and biosynthetic intermediate. BAHD acyltransferases subsequently enable re-acylation with alternative moieties: Melia azedarach possesses functional MaAT8824 and MaAT1704 enzymes that acetylate C-3 and C-12 hydroxyl groups, whereas neem’s ortholog (AiAT0635) lacks this activity due to a non-functional N-terminal domain [4]. Site-directed mutagenesis reveals the "SAGAVP" motif in AiAT0635 disrupts substrate binding, while chinaberry’s functional "CHRSSG" motif enables catalysis. This explains neem’s accumulation of deacetylated derivatives rather than C-3 acetylated forms [4]. The 3-O-deacetylation status significantly modulates bioactivity: 3-O-deacetylazadirachtin exhibits greater solubility and enhanced binding to insect ecdysone receptors compared to its acetylated precursor [8].
Hybrid sequencing (Illumina-PacBio) of neem tissues reveals spatiotemporal regulation of azadirachtin-modifying enzymes. Fruit tissue (FS3 developmental stage) shows 1437 unigenes involved in secondary metabolism, including 80 in terpenoid backbone biosynthesis—significantly higher than in leaves [3] [7]. Co-expression analysis identifies a core module containing:
Table 2: Tissue-Specific Expression of Azadirachtin Pathway Genes (FPKM)
Gene Function | Fruit (FS3) | Leaf | Root | Stem | Flower |
---|---|---|---|---|---|
OSC (AiOSC1) | 58.7 ± 3.2 | 1.01 ± 0.3 | 8.9 ± 1.1 | 12.3 ± 1.5 | 15.2 ± 2.1 |
CYP71BQ5 homolog | 42.1 ± 2.8 | 0.87 ± 0.2 | 3.2 ± 0.4 | 7.4 ± 0.9 | 9.8 ± 1.3 |
Carboxylesterase | 36.9 ± 2.1 | 1.35 ± 0.4 | 5.1 ± 0.6 | 4.3 ± 0.5 | 11.6 ± 1.7 |
BAHD acyltransferase | 8.2 ± 0.7 | 22.4 ± 2.1 | 15.3 ± 1.8 | 18.7 ± 2.0 | 12.9 ± 1.5 |
Time-course transcriptomics during fruit maturation reveals sequential expression peaks: OSC expression peaks at 30 days after flowering (DAF), followed by CYP450s at 45 DAF, and carboxylesterases at 60 DAF when azadirachtin derivatives reach maximum concentration [3] [8]. This pattern confirms the biosynthetic sequence from scaffold formation to late-stage modification. Notably, jasmonate-responsive elements (G-boxes) are enriched in promoters of co-expressed genes, explaining the 3.5-fold induction of this module upon methyl jasmonate elicitation [7] [8].
Telomere-to-telomere (T2T) genome assemblies of Azadirachta indica (neem) and Melia azedarach (chinaberry) reveal conserved synteny but divergent secondary metabolism gene clusters. The two species share 18,165 orthologous syntenic gene pairs with 91% sequence identity, yet exhibit specialized genomic regions encoding limonoid biosynthesis [4] [16]. Chromosomal rearrangements have relocated the CYP71BQ5-CYP71CD2 gene cluster from chromosome 4 in chinaberry to chromosome 7 in neem, placing it under different regulatory contexts [4].
Neem’s limonoid gene cluster (Chr7: 15.2–17.8 Mb) contains:
This arrangement differs from citrus (Citrus sinensis), where limonoid biosynthesis genes lack physical clustering despite pathway conservation. Citrus utilizes orthologous enzymes (CsCYP71CD1 and CsCYP71BQ4) for protolimonoid biosynthesis but lacks genes for azadirachtin-type modifications [6]. Synteny analysis indicates the neem-chinaberry common ancestor possessed a proto-cluster disrupted in citrus lineage after Rutaceae-Meliaceae divergence ~54 MYA [6] [8].
Notably, neem exhibits 28% fewer transposable elements (TEs) flanking its limonoid cluster compared to chinaberry, suggesting selective suppression of recombination to maintain pathway integrity. This genomic architecture enables coordinated expression: chromatin conformation capture (Hi-C) data show the neem cluster occupies a topologically associated domain (TAD) with frequent intra-cluster interactions, while chinaberry’s homologous genes show dispersed chromatin contacts [4]. These structural variations explain species-specific product accumulation—neem predominantly produces azadirachtins (including 3-O-deacetyl derivatives), whereas chinaberry accumulates toosendanin-type limonoids with C-12 acetylations [4] [8].
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